molecular formula C16H18N2O2 B8390698 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide

4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide

Cat. No.: B8390698
M. Wt: 270.33 g/mol
InChI Key: QWLLMCWBPXCPCR-UHFFFAOYSA-N
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Description

4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is an organic compound with the molecular formula C16H18N2O It is a derivative of benzohydrazide, featuring benzyloxy and dimethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide typically involves the reaction of 4-benzyloxy-3,5-dimethylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Benzyloxy-3,5-dimethylbenzaldehyde+Hydrazine hydrateThis compound\text{4-Benzyloxy-3,5-dimethylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Benzyloxy-3,5-dimethylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzoyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethyl groups can influence the compound’s binding affinity and specificity. The hydrazide moiety can form hydrogen bonds and other interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-3,5-dimethylbenzaldehyde
  • 4-Benzyloxy-3-methoxystyrene
  • 4-Hydroxy-3-methylbenzaldehyde
  • 3,5-Dimethylbenzaldehyde
  • 4-Hydroxy-3,5-dimethylbenzaldehyde

Uniqueness

4-Benzyloxy-3,5-dimethylbenzoic acid hydrazide is unique due to the presence of both benzyloxy and dimethyl substituents, which can enhance its reactivity and specificity in various chemical reactions. Its hydrazide functionality also provides versatility in forming derivatives and interacting with biological targets.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3,5-dimethyl-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C16H18N2O2/c1-11-8-14(16(19)18-17)9-12(2)15(11)20-10-13-6-4-3-5-7-13/h3-9H,10,17H2,1-2H3,(H,18,19)

InChI Key

QWLLMCWBPXCPCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyloxy-3,5-dimethyl-benzoic acid (5.37 g, 20.9 mmol) is dissolved in CHCl3 (75 mL) and thionylchloride (10 mL) is added at rt. The mixture is stirred at reflux for 2 h. The mixture is evaporated to provide the crude acid chloride (5.62 g). A part of this material (2.75 g, 10 mmol) is dissolved in THF (10 mL) and cooled to −78° C. before it is treated with hydrazine (25 mL, 1 M solution in THF). The mixture is warmed to rt over a period of 15 h. The mixture is diluted with ether (150 mL) and washed with 1M aq. HCl (75 mL, then 5×50 mL). The combined aq. extracts are washed with ether (50 mL), basified with 33% aq. KOH and extracted with DCM (5×50 mL). The DCM extracts are dried over Na2SO4, filtered and evaporated to give 4-benzyloxy-3,5-dimethyl-benzoic acid hydrazide (1.29 g) as a white solid, LC-MS: tR=0.78 min, [M+1]+=271.19; 1H NMR (CDCl3): δ 2.30 (s, 6 H), 3.86 (s br, 2H), 4.82 (s, 2 H), 7.33-7.49 (m, 7 H), 7.56 (s br, 1 H).
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
2.75 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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